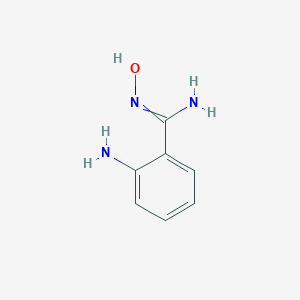

2-Aminobenzamide oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

The primary targets of 2-Aminobenzamide oxime are carbohydrates, specifically monosaccharides . It is also known to interact with histone deacetylase (HDAC) enzymes, particularly HDACs 1 and 3 .

Mode of Action

This compound interacts with its targets through a process known as reductive oxyamination . In this process, monosaccharides undergo an oxime formation reaction with this compound and are then readily reduced . When interacting with HDAC enzymes, this compound acts as a zinc-binding group .

Biochemical Pathways

The reductive oxyamination process affects the biochemical pathways of monosaccharides . This method circumvents the problem caused by oxime isomers and can be used for the highly sensitive and selective analysis of monosaccharides .

Result of Action

The result of the action of this compound is the formation of oximes with monosaccharides . This allows for the qualitative and quantitative analysis of carbohydrates . When interacting with HDAC enzymes, this compound can increase FXN mRNA levels and frataxin protein in neuronal cells .

Action Environment

The action of this compound can be influenced by various environmental factors.

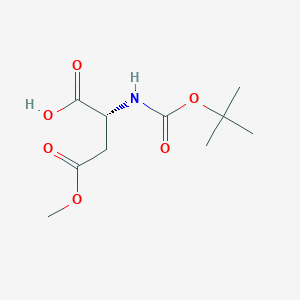

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Amino Benzamidoxime can be synthesized through the reaction of benzamidoxime with ammonia under specific conditions. The reaction typically involves the formation of a Schiff base as a rate-determining step, followed by rapid intramolecular cyclization . The reaction rate is dependent on pH, indicating that protonated benzamidoxime is involved in the formation of Schiff bases as an internal generalized acid . Substituents on the aromatic ring can increase the alkalinity of the aromatic amine, thus speeding up the reaction .

Industrial Production Methods: While specific industrial production methods for 2-Amino Benzamidoxime are not widely documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The compound is typically produced in controlled environments to ensure high purity and yield .

Analyse Chemischer Reaktionen

2-Aminobenzamidoxim durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu verschiedenen Derivaten oxidiert werden, abhängig von den verwendeten Oxidationsmitteln.

Reduktion: Reduktionsreaktionen können 2-Aminobenzamidoxim in verschiedene Aminderivate umwandeln.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, insbesondere mit Aldehyden, um Schiff'sche Basen zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Aldehyde werden häufig in Substitutionsreaktionen verwendet, um Schiff'sche Basen zu bilden.

Hauptprodukte, die gebildet werden:

Oxidation: Verschiedene oxidierte Derivate.

Reduktion: Aminderivate.

Substitution: Schiff'sche Basen und Dihydrochinazolinderivate.

Wissenschaftliche Forschungsanwendungen

2-Aminobenzamidoxim hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird bei der Entwicklung neuer Biokonjugationsstrategien und fluoreszierenden Sonden verwendet.

Medizin: Potenzielle Anwendungen in der Medikamentenentwicklung und Proteinmodifikation.

Industrie: Wird bei der Synthese verschiedener pharmazeutischer Zwischenprodukte verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 2-Aminobenzamidoxim beinhaltet die Bildung einer Schiff'schen Base als geschwindigkeitsbestimmenden Schritt, gefolgt von einer schnellen intramolekularen Cyclisierung . Die Reaktionsgeschwindigkeit ist pH-abhängig, was darauf hinweist, dass protoniertes Benzamidoxim an der Bildung von Schiff'schen Basen als interne generalisierte Säure beteiligt ist . Substituenten am aromatischen Ring können die Alkalität des aromatischen Amins erhöhen und so die Reaktion beschleunigen .

Vergleich Mit ähnlichen Verbindungen

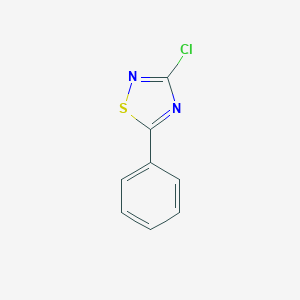

2-Aminobenzamidoxim ist einzigartig aufgrund seiner schnellen Reaktion mit Aldehyden, um stabile Dihydrochinazolinderivate zu bilden . Ähnliche Verbindungen umfassen:

Benzamidoxim: Hat eine ähnliche Reaktivität, aber es fehlt die Aminogruppe.

2-Aminobenzamid: Ähnliche Struktur, aber unterschiedliche Reaktivität aufgrund des Fehlens der Oximgruppe.

Benzamidin: Ähnliche Struktur, aber unterschiedliche funktionelle Gruppen und Reaktivität.

Eigenschaften

CAS-Nummer |

16348-49-5 |

|---|---|

Molekularformel |

C7H9N3O |

Molekulargewicht |

151.17 g/mol |

IUPAC-Name |

2-amino-N'-hydroxybenzenecarboximidamide |

InChI |

InChI=1S/C7H9N3O/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H,8H2,(H2,9,10) |

InChI-Schlüssel |

CFZHYRNQLHEHJS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=NO)N)N |

Isomerische SMILES |

C1=CC=C(C(=C1)/C(=N\O)/N)N |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=NO)N)N |

Aussehen |

Assay:≥97%A crystalline solid |

Synonyme |

2-amino-N-hydroxy-benzenecarboximidamide |

Herkunft des Produkts |

United States |

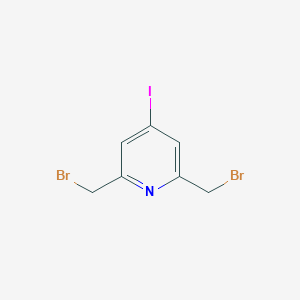

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

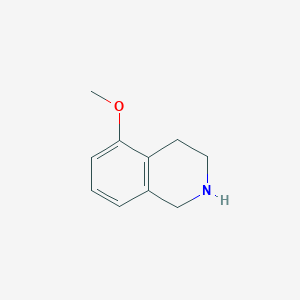

Feasible Synthetic Routes

Q1: What are the possible products obtained during the cyclization of 2-aminobenzamide oxime derivatives?

A1: The cyclization of this compound derivatives can lead to different heterocyclic compounds depending on the reaction conditions, particularly the pH of the medium [, ]. Possible products include:

Q2: Can you provide an example of a specific reaction where the pH influences the cyclization outcome of a this compound derivative?

A2: While the provided abstracts don't detail specific reaction conditions, the research indicates that the cyclization of a monoacyl this compound can result in different products depending on the pH []. For instance, under acidic conditions, the reaction might favor the formation of the 2-aminobenzimidazole ring. Conversely, under basic conditions, the reaction might preferentially yield the 4-amino-2-phenylquinazoline 3-oxide. The exact experimental conditions and substituents on the this compound derivative will ultimately dictate the product distribution.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B177578.png)

![methyl N-[(2S)-1-[[(2S,3S)-4-[[[(2S)-2-(ethoxycarbonylamino)-3-methylbutanoyl]amino]-[[4-(1,3-thiazol-2-yl)phenyl]methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B177597.png)